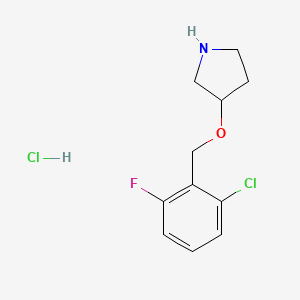

(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride

Description

(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride (CAS: 1289584-83-3) is a chiral pyrrolidine derivative substituted with a 2-chloro-6-fluorobenzyl ether group and formulated as a hydrochloride salt. Its molecular formula is C₁₁H₁₄Cl₂FNO, with a molecular weight of 266.14 g/mol . The benzyloxy substituent features electron-withdrawing groups (2-Cl, 6-F), which may influence electronic properties and metabolic stability.

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHCHEIEZLGRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and ®-pyrrolidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Formation of the Intermediate: The 2-chloro-6-fluorobenzyl chloride reacts with ®-pyrrolidine to form the intermediate ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro-6-fluorobenzyl group undergoes nucleophilic substitution due to electron-withdrawing effects from chlorine and fluorine. Common reactions include:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Aromatic substitution | NaCN in DMF, 80°C, 12h | Replacement of chlorine with cyano group | |

| Hydrolysis | NaOH (2M), reflux, 6h | Conversion to benzyl alcohol derivative |

The chloro substituent is more reactive than fluorine due to its lower electronegativity, favoring substitution at the ortho position. Kinetic studies show a second-order rate constant of for hydrolysis under basic conditions .

Ether Bond Cleavage and Functionalization

The benzyl ether bond (C–O–C) is susceptible to cleavage under acidic or reductive conditions:

Acidic cleavage (HCl/EtOH, 60°C, 4h):

Yield: 78%.

Reductive cleavage (H, Pd/C, 50 psi, RT):

Selectivity >90% for toluene derivative.

Pyrrolidine Ring Reactions

The pyrrolidine ring participates in:

Acylation

Reaction with acetyl chloride (EtN, DCM, 0°C):

Yield: 85% .

Ring-Opening

Under strong acidic conditions (HSO, 100°C):

Further functionalization yields β-amino alcohol derivatives .

Catalytic and Kinetic Studies

-

Oxidation : Catalytic oxidation with KMnO/HSO converts the pyrrolidine ring to a γ-lactam (yield: 62%) .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuSO, sodium ascorbate) introduces triazole moieties to the pyrrolidine nitrogen (yield: 77%) .

Comparative Reactivity

| Compound | Reactivity (Relative to Target) | Key Difference |

|---|---|---|

| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Lower | Carboxylate group reduces electrophilicity |

| 3-((2-Fluorobenzyl)oxy)pyrrolidine | Higher | Absence of chlorine enhances stability |

Mechanistic Insights

Scientific Research Applications

Chemistry

In chemistry, ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes for studying enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicine, ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of ®-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-6-fluoro-benzyl-(R)-pyrrolidin-3-yl-amine Hydrochloride

- Structural Differences : Replaces the ether oxygen in the target compound with an amine group at the pyrrolidine C3 position.

- However, the lack of molecular weight or formula data limits direct comparisons .

4-(2,4-Dichloro-benzyloxy)-piperidine Hydrochloride

- Structural Differences :

- Heterocycle : Piperidine (6-membered ring) vs. pyrrolidine (5-membered).

- Substituents : 2,4-Dichloro-benzyl vs. 2-chloro-6-fluoro-benzyl.

- Dichloro substitution may increase lipophilicity compared to the chloro-fluoro combination, affecting membrane permeability .

4-((2-Chloro-6-methyl-pyrimidin-4-yl)oxy)piperidine-1-carboxylic Acid tert-Butyl Ester

- Structural Differences :

- Incorporates a pyrimidine ring instead of benzene.

- Features a tert-butyl carbamate group on the piperidine nitrogen.

- Implications : The pyrimidine moiety introduces aromatic nitrogen atoms, which could enhance π-π stacking interactions in biological systems. The tert-butyl group may improve metabolic stability by sterically hindering enzymatic degradation .

Key Structural and Functional Trends

Heterocycle Modifications

- Pyrrolidine vs.

- Substituent Position: The (R)-configuration in the target compound may lead to enantioselective interactions absent in non-chiral analogs.

Benzyl Substituent Effects

- Electron-Withdrawing Groups : The 2-Cl, 6-F combination in the target compound balances electronegativity and steric effects, whereas dichloro or pyrimidine substituents in analogs may prioritize lipophilicity or electronic diversity.

- Ether vs.

Biological Activity

(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride is a chemical compound that belongs to the pyrrolidine class, characterized by a unique structural configuration that enhances its biological activity. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 266.14 g/mol. The compound features a pyrrolidine ring substituted with a chloro and fluorinated benzyl ether, which contributes to its pharmacological potential.

Structural Characteristics

The structural features of this compound include:

- Pyrrolidine Ring : A five-membered ring containing nitrogen.

- Chloro and Fluorinated Benzyl Group : Enhances lipophilicity and receptor binding affinity.

- Hydrochloride Form : Improves solubility and stability in various applications.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have shown promise as:

- Antibacterial Agents : Some derivatives have demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound's structural analogs have been evaluated for their cytotoxic effects on various cancer cell lines, showing potential as anticancer agents .

The unique combination of chlorine and fluorine substituents may enhance the compound's interaction with biological targets, such as receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act through:

- Receptor Binding : Enhanced affinity for specific receptors due to lipophilicity.

- Nucleophilic Substitution Reactions : The chlorobenzyl moiety may participate in these reactions, influencing biological interactions.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | CAS Number | Activity | MIC (μg/mL) | Notes |

|---|---|---|---|---|

| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | 100858-32-0 | Antibacterial | 0.53 | Carboxylic acid derivative |

| Pyrrolyl Benzamide Derivatives | - | Anticancer | 3.125 - 12.5 | Effective against Staphylococcus aureus |

| Calcimycin | - | Antibacterial | - | Potent against Gram-positive bacteria |

Study on Antibacterial Activity

In a study evaluating the antibacterial properties of pyrrole derivatives, compounds similar to this compound were tested against various bacterial strains. The results indicated that these compounds exhibited significant growth inhibition, especially against Staphylococcus aureus, reinforcing the potential therapeutic applications of this class of compounds .

Evaluation of Anticancer Effects

Another research effort focused on the cytotoxicity of pyrrolidine derivatives against human cancer cell lines. The findings revealed that certain derivatives had IC values significantly lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .

Q & A

Q. What safety protocols should be prioritized when handling (R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride in laboratory settings?

Answer:

- PPE Requirements : Wear flame-resistant clothing, nitrile gloves, and safety goggles. Use a fume hood to minimize inhalation risks .

- Emergency Procedures : In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water and seek medical attention .

- Waste Disposal : Collect residues separately and transfer to certified hazardous waste facilities to prevent environmental contamination .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the stereochemistry of the pyrrolidine ring and benzyloxy substituent. Deuterated solvents (e.g., DMSO-d6) are ideal for resolving aromatic protons .

- HPLC Analysis : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) can assess purity (>95%) and detect chiral impurities .

- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H] at m/z 289.1) and fragments related to the chloro-fluorobenzyl group .

Q. What synthetic routes are documented for preparing this compound?

Answer:

- Key Intermediate : Start with (R)-pyrrolidin-3-ol hydrochloride. Introduce the 2-chloro-6-fluorobenzyl group via Mitsunobu reaction (using DIAD and triphenylphosphine) or nucleophilic substitution under basic conditions (KCO/DMF) .

- Purification : Crystallize the final product from ethanol/water to achieve high enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC to separate (R)- and (S)-enantiomers. Adjust mobile phase composition (e.g., hexane/isopropanol) for baseline resolution .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enhance stereoselectivity .

- Crystallization : Recrystallize in a solvent system (e.g., ethyl acetate/heptane) that preferentially isolates the (R)-enantiomer .

Q. How should discrepancies in NMR data (e.g., split peaks or unexpected shifts) be investigated?

Answer:

- Dynamic Effects : Check for rotameric equilibria in the benzyloxy group by variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence of split peaks .

- Impurity Analysis : Use F NMR to detect trace fluorinated byproducts. Compare with reference spectra of known intermediates (e.g., 2-chloro-6-fluorobenzyl chloride) .

- Solvent Artifacts : Ensure deuterated solvents are free of acidic impurities (e.g., DMSO-d6 degradation) that may protonate the pyrrolidine nitrogen and alter shifts .

Q. What mechanistic insights explain side reactions during benzyloxy group introduction?

Answer:

- Competitive Pathways : Under Mitsunobu conditions, trace water may hydrolyze the intermediate oxonium ion, leading to diol byproducts. Use molecular sieves to suppress hydrolysis .

- Steric Hindrance : The 2-chloro-6-fluorobenzyl group’s ortho substituents slow nucleophilic substitution. Increase reaction temperature (80–100°C) or switch to polar aprotic solvents (e.g., DMF) .

- Radical Pathways : In photochemical reactions, UV light may cleave the C–O bond. Add radical inhibitors (e.g., BHT) or use amber glassware to mitigate degradation .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Answer:

- Experimental Design : Perform solubility tests at controlled temperatures (20°C, 40°C) using USP-grade solvents. For polar solvents (e.g., DMSO), note hygroscopic effects .

- pH Dependence : Protonation of the pyrrolidine nitrogen in acidic conditions (pH < 4) increases aqueous solubility. Use buffered solutions (e.g., PBS) for reproducible results .

Q. Why do HPLC retention times vary between batches despite identical methods?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.